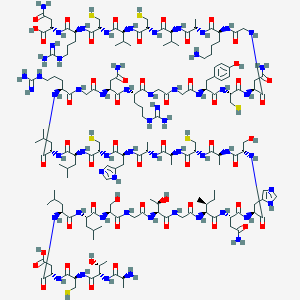

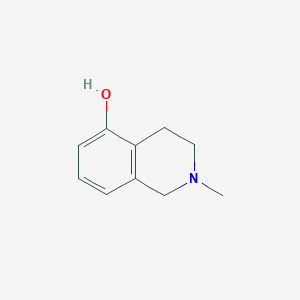

![molecular formula C9H9N3O2 B170497 Ethylpyrazolo[1,5-a]pyrimidin-3-carboxylat CAS No. 115932-00-8](/img/structure/B170497.png)

Ethylpyrazolo[1,5-a]pyrimidin-3-carboxylat

Übersicht

Beschreibung

Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound that has been the subject of various studies . It is a derivative of pyrazolo[1,5-a]pyrimidine, a purine analogue . This compound has been used in the synthesis of a variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives .

Synthesis Analysis

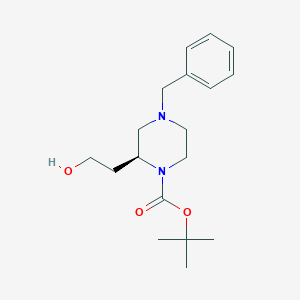

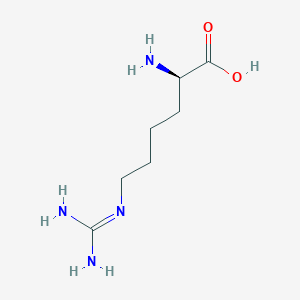

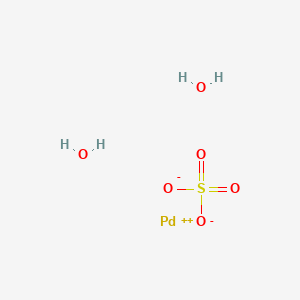

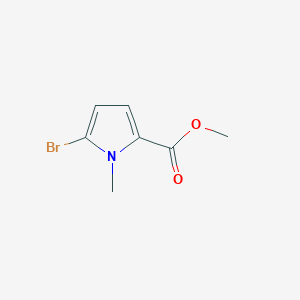

The synthesis of Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate involves sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5-a]pyrimidine . The regio-controlled Sonogashira-type coupling of the compound with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position . This was followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .Molecular Structure Analysis

The molecular structure of Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core . This core is a fused ring system that includes a pyrazole ring and a pyrimidine ring . The compound also contains an ethyl ester group attached to the pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involving Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate are primarily cross-coupling reactions . These reactions involve the coupling of the compound with various terminal alkynes, leading to the formation of a variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives .Wissenschaftliche Forschungsanwendungen

Synthese von Difunktionalisierten Derivaten

Ethylpyrazolo[1,5-a]pyrimidin-3-carboxylat dient als Vorläufer für die Synthese neuartiger disubstituierter Derivate. Diese Derivate werden durch sequentielle, ortselektive Kreuzkupplungsreaktionen hergestellt, die Sonogashira-Kupplungen und die anschließende Einführung verschiedener Gruppen wie Alkinyl-, Aryl- oder Arylamin umfassen . Dieser Prozess erhöht die chemische Vielfalt und die potenzielle Nutzbarkeit des Pyrazolo[1,5-a]pyrimidin-Gerüsts.

Antitumor-Gerüst

Die Derivate der Verbindung haben ein erhebliches Potenzial als Antitumor-Gerüst gezeigt. Sie gehören zu einer Familie von N-heterocyclischen Verbindungen, die für ihre Bedeutung in der medizinischen Chemie bekannt sind. Forscher haben verschiedene Synthesewege für diese Derivate entwickelt, die ein Antikrebs-Potenzial und eine enzymatische Inhibitoren-Aktivität gezeigt haben . Dies eröffnet Möglichkeiten für die Entwicklung neuer Medikamente mit dem Pyrazolo[1,5-a]pyrimidin-Kern.

Enzymatische Inhibitoren-Aktivität

Pyrazolo[1,5-a]pyrimidin-Derivate zeigen enzymatische Inhibitoren-Eigenschaften. Dies macht sie wertvoll für die Untersuchung von enzymbezogenen Erkrankungen und die Entwicklung von Enzyminhibitoren als Therapeutika. Die durch Funktionalisierung erzielte strukturelle Vielfalt ermöglicht die Erforschung verschiedener biologischer Pfade .

Organische Synthese

In der organischen Synthese wird die Verbindung für die Herstellung und Nachfunktionalisierung des Pyrazolo[1,5-a]pyrimidin-Gerüsts verwendet. Dies trägt zur Schaffung einer großen Bandbreite strukturell diverser Moleküle bei, die für die Entwicklung neuer synthetischer Wege und Anwendungen eingesetzt werden können .

Photophysikalische Eigenschaften

Die Derivate von this compound sind für ihre signifikanten photophysikalischen Eigenschaften bekannt. Diese Eigenschaften umfassen hohe Quantenausbeuten in verschiedenen Lösungsmitteln und eine ausgezeichnete Photostabilität, was sie für Anwendungen in der Materialwissenschaft attraktiv macht, insbesondere bei der Entwicklung fluoreszierender Materialien .

Biomarker für Krebszellen

Die Verbindung wurde zur Identifizierung von Lipidtröpfchen in Krebszellen eingesetzt. Ihre photophysikalischen Eigenschaften in Kombination mit biologischen Aktivitäten ermöglichen ihre Verwendung als Biomarker für HeLa-Zellen (Krebszellen) und L929-Zellen (normale Zellen) und demonstrieren die Vielseitigkeit dieses Kerns in biologischen Anwendungen .

Safety and Hazards

Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate is associated with certain hazards. It has been classified as causing skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

The promising results obtained from the synthesis of Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate and its derivatives allow for further use and diversification of the chemically and biologically interesting pyrazolo[1,5-a]pyrimidine scaffold . Future research could focus on exploring the biological activities of these compounds and their potential applications in various fields.

Wirkmechanismus

Target of Action

Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemically and biologically interesting compound . For instance, some derivatives have been identified as inhibitors of membrane-bound pyrophosphatases (mPPases) , which are enzymes located in the cell membrane of bacteria and archaea .

Mode of Action

For example, some derivatives have been found to inhibit the activity of mPPases , which are crucial for the survival and proliferation of certain cells .

Biochemical Pathways

For instance, some derivatives have been found to inhibit the activity of mPPases , which play a crucial role in the regulation of intracellular levels of inorganic pyrophosphate .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which could potentially influence its bioavailability.

Result of Action

For instance, some derivatives have been found to inhibit the activity of mPPases , which could potentially lead to the disruption of certain cellular processes .

Action Environment

It’s known that the compound is stable at room temperature , suggesting that it could potentially be influenced by factors such as temperature and humidity .

Eigenschaften

IUPAC Name |

ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-11-12-5-3-4-10-8(7)12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMAMNBFHPIPCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=CC=CN2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427354 | |

| Record name | ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115932-00-8 | |

| Record name | ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the regioselectivity of the Sonogashira coupling reaction on the 2,6-dibromopyrazolo[1,5-a]pyrimidine scaffold important for synthesizing diverse derivatives?

A1: The 2,6-dibromopyrazolo[1,5-a]pyrimidine scaffold possesses two possible sites (C2 and C6) for the Sonogashira coupling reaction. Achieving selective coupling at a specific site is crucial for introducing different substituents sequentially. The research demonstrates that by carefully adjusting reaction conditions, the Sonogashira coupling with terminal alkynes preferentially occurs at the C6 position. [] This selectivity allows for the subsequent introduction of various groups (alkynyl, aryl, or arylamine) at the C2 position via other cross-coupling reactions, ultimately enabling the synthesis of a diverse library of disubstituted pyrazolo[1,5-a]pyrimidine derivatives.

Q2: How do computational studies contribute to understanding the regioselectivity observed in the Sonogashira coupling reactions on the pyrazolo[1,5-a]pyrimidine scaffold?

A2: The research utilizes computational studies to provide insights into the observed regioselectivity. [] While the specific details of the computations are not outlined in the abstract, it's plausible that the study investigated the relative energies of the transition states involved in the coupling reaction at the C2 and C6 positions. By comparing these energies, the researchers could explain why the reaction preferentially occurs at the C6 position, providing a theoretical basis for the experimental observations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.